molecular formula C20H27N3O8 B1678061 Oxolamine citrate CAS No. 1949-20-8

Oxolamine citrate

Cat. No. B1678061
CAS RN: 1949-20-8
M. Wt: 437.4 g/mol
InChI Key: RBZIGQJSMCOHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolamine citrate is a cough suppressant that is available as a generic drug in many jurisdictions . It also has anti-inflammatory activity, which causes a reduction in irritation of the nerve receptors of the respiratory tract . It is mainly used for the treatment of pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .


Molecular Structure Analysis

The molecular formula of Oxolamine citrate is C20H27N3O8 . The InChIKey is RBZIGQJSMCOHSS-UHFFFAOYSA-N .


Chemical Reactions Analysis

A high-performance liquid chromatography method has been developed for the determination of Oxolamine citrate from active pharmaceutical ingredients . The mobile phase consisted of a mixture of buffer and acetonitrile (72:28 % v/v). The buffer was a mixture of 0.1% tri-ethylamine adjusted to pH 3.5 with ortho-phosphoric acid .

Scientific Research Applications

  • Hallucinations in Children : Oxolamine citrate cough mixtures have been implicated as a cause of hallucinations in children under 10 years of age in Australia, Belgium, and The Netherlands. This reaction seems to be uncommon and is not reported in older children and adults, suggesting a possible overdose in young children (McEwen, Meyboom, & Thijs, 1989).

  • Long-term Safety in Mice : A study found no adverse effects of Oxolamine citrate at any dose level or time period in terms of appearance, behavior, growth, organ weights, gross pathological change, or microscopic pathology in Charles River mice. This suggests a high margin of safety for human use (Iatropoulos, Coulston, Griffin, & McChesney, 1978).

  • Electrochemical Detection of Neurotransmitters : Oxolamine citrate has been involved in studies on the electrochemical detection of catecholamines, important neurotransmitters in the human body. This research is vital for clinical and biomedical fields, especially for diseases like Alzheimer's and Parkinson's (Ribeiro, Fernandes, Pereira, & Silva, 2016).

  • Sustained-release Dosage Form : Research has been conducted on creating a sustained-release dosage form of Oxolamine citrate using microencapsulation techniques. This approach aims to reduce side effects and prevent disadvantages caused by frequent drug intake (Kirilmaz, Kendirci, & Güneri, 1992).

  • General Pharmacological Properties : A study focused on the general pharmacological properties of Oxolamine, highlighting its antitussive, analgesic-anti-inflammatory, local anaesthetic, and antispasmodic properties. The study also noted the low acute and chronic toxicities of Oxolamine (Silvestrini & Pozzatti, 1961).

  • Spectrophotometric Estimation in Pharmaceuticals : Research on developing precise methods for estimating Oxolamine citrate in pharmaceutical formulations has been done, emphasizing its significance in quality control and drug formulation (Rajan, 2014).

  • Effect on Cough Sensitivity in COPD Patients : A study evaluated the safety and efficacy of orally administered Oxolamine syrup versus placebo in patients with Chronic Obstructive Pulmonary Disease (COPD), focusing on its anti-tussive activity and effect on cough symptoms (Ceyhan & Karakurt, 2002).

Safety And Hazards

When handling Oxolamine citrate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Oxolamine citrate is not approved in the USA, but it may be marketed elsewhere internationally as a cough suppressant . It is listed as a prescription drug in New Zealand legislation . Oxolamine is also approved in Taiwan for the treatment of respiratory tract inflammation .

properties

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZIGQJSMCOHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045556
Record name Oxalamine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolamine citrate

CAS RN

1949-20-8, 34155-96-9
Record name Oxolamine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OXALAMINE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxalamine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOLAMINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X4XBR694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolamine citrate
Reactant of Route 2
Oxolamine citrate
Reactant of Route 3
Oxolamine citrate
Reactant of Route 4
Oxolamine citrate
Reactant of Route 5
Oxolamine citrate
Reactant of Route 6
Oxolamine citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.